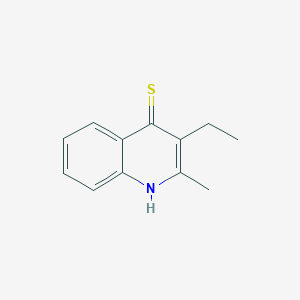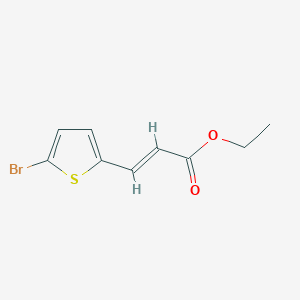
Ethyl 3-(5-bromothiophen-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5-bromothiophen-2-yl)acrylate is an organic compound with the molecular formula C₉H₉BrO₂S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(5-bromothiophen-2-yl)acrylate can be synthesized through various methods. One common approach involves the bromination of ethyl 3-(thiophen-2-yl)acrylate. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like chloroform (CHCl₃) at low temperatures . Another method involves the use of sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromothiophen-2-yl)acrylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Coupling Products: The products are often biaryl compounds, which are valuable in pharmaceuticals and materials science.
Scientific Research Applications
Ethyl 3-(5-bromothiophen-2-yl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of semiconducting materials for organic electronics.
Pharmaceuticals: It is a building block for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action for ethyl 3-(5-bromothiophen-2-yl)acrylate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex structures. The bromine atom and the ester group play crucial roles in its reactivity, allowing for selective transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-3-(thiophen-2-yl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester.
3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: A more complex compound used in organic electronics.
Uniqueness
Ethyl 3-(5-bromothiophen-2-yl)acrylate is unique due to its specific substitution pattern and the presence of both a bromine atom and an ester group. This combination makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C9H9BrO2S |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
ethyl (E)-3-(5-bromothiophen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9BrO2S/c1-2-12-9(11)6-4-7-3-5-8(10)13-7/h3-6H,2H2,1H3/b6-4+ |
InChI Key |
JAVFXFRTSHFVJE-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(S1)Br |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


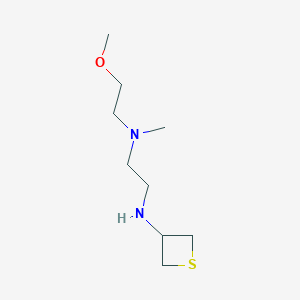
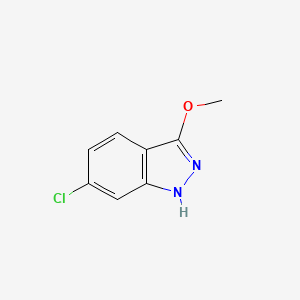
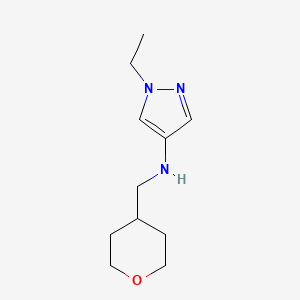

![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13014118.png)

![5-Bromo-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13014127.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13014134.png)
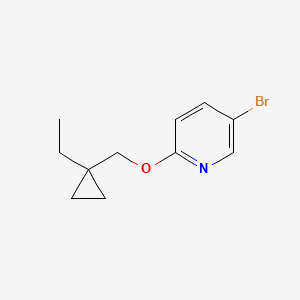

![4-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B13014143.png)
![3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13014149.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile](/img/structure/B13014158.png)
